molecular formula C27H27N5O4 B14111797 ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B14111797
M. Wt: 485.5 g/mol
InChI Key: RSRCQBXDCXABSI-UHFFFAOYSA-N
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Description

Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves multiple steps, including the formation of the imidazo[2,1-f]purin core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the imidazo[2,1-f]purin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 3,5-dimethylphenyl and phenyl groups through substitution reactions.

    Esterification: Formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can be compared with similar compounds such as:

    Ethyl (3,5-dimethylphenyl)acetate: Similar in structure but lacks the imidazo[2,1-f]purin core.

    Ethyl 2-(3,5-dimethylphenyl)acetate: Another related compound with different functional groups.

    (3,5-dimethylphenyl)acetaldehyde: Shares the 3,5-dimethylphenyl group but has different functional groups.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and offers diverse reactivity and applications.

Properties

Molecular Formula

C27H27N5O4

Molecular Weight

485.5 g/mol

IUPAC Name

ethyl 3-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]propanoate

InChI

InChI=1S/C27H27N5O4/c1-5-36-22(33)11-12-30-25(34)23-24(29(4)27(30)35)28-26-31(23)16-21(19-9-7-6-8-10-19)32(26)20-14-17(2)13-18(3)15-20/h6-10,13-16H,5,11-12H2,1-4H3

InChI Key

RSRCQBXDCXABSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

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